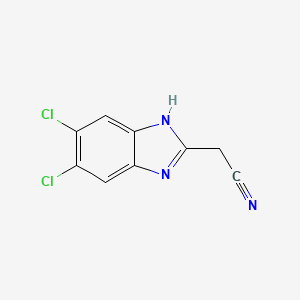

2-(Cyanomethyl)-5,6-dichlorobenzimidazole

説明

2-(Cyanomethyl)-5,6-dichlorobenzimidazole is a benzimidazole derivative featuring a cyanomethyl (-CH2CN) substituent at position 2 and chlorine atoms at positions 5 and 6 of the benzimidazole core. The 5,6-dichloro substitution is a common motif in bioactive benzimidazoles, often enhancing metabolic stability and binding affinity to biological targets .

特性

IUPAC Name |

2-(5,6-dichloro-1H-benzimidazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVWVUXOCWRYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)-5,6-dichlorobenzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5,6-dichloro-1H-benzimidazole with cyanomethyl reagents under controlled conditions. The reaction is often catalyzed by transition metals such as nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as solvent recovery and purification through distillation or crystallization .

化学反応の分析

Types of Reactions: 2-(Cyanomethyl)-5,6-dichlorobenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of benzimidazole oxides.

Reduction: Formation of 2-(aminomethyl)-5,6-dichlorobenzimidazole.

Substitution: Formation of various substituted benzimidazole derivatives.

科学的研究の応用

2-(Cyanomethyl)-5,6-dichlorobenzimidazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of advanced materials, such as dyes and polymers.

作用機序

The mechanism of action of 2-(Cyanomethyl)-5,6-dichlorobenzimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and context .

類似化合物との比較

Comparison with Similar Compounds

The biological and chemical properties of 2-(Cyanomethyl)-5,6-dichlorobenzimidazole can be inferred through comparisons with structurally related 5,6-dichlorobenzimidazole derivatives. Key analogs, their substituents, and activities are summarized below:

Key Insights:

Substituent Position and Activity: Position 2: Electron-withdrawing groups (e.g., trifluoroethyl, cyanomethyl) enhance receptor binding (e.g., androgen receptor antagonism) or enzyme inhibition . N1 Modifications: Ribose glycosylation (as in DRB) shifts activity toward transcription inhibition, whereas alkyl groups (e.g., methyl) affect solubility and antiviral efficacy .

Chlorine Substitution : The 5,6-dichloro configuration improves metabolic stability and target affinity across analogs, making it a critical feature for drug design .

生物活性

2-(Cyanomethyl)-5,6-dichlorobenzimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H7Cl2N3

- Molecular Weight : 246.09 g/mol

- IUPAC Name : 2-(Cyanomethyl)-5,6-dichloro-1H-benzimidazole

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and proliferation.

- DNA Interaction : Studies indicate that it can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in cancer biology .

- Antimicrobial Properties : Its structure allows it to exhibit antimicrobial activity against various pathogens by disrupting cellular functions .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, preventing their progression and proliferation.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been noted as critical pathways through which this compound exerts its effects .

Antimicrobial Activity

The compound has also displayed promising antimicrobial activity against a range of bacteria and fungi. Its efficacy has been evaluated through:

- Minimum Inhibitory Concentration (MIC) Tests : Results indicate that it effectively inhibits the growth of certain strains at low concentrations.

- Mechanism of Action : The antimicrobial effect is believed to arise from the disruption of the microbial cell membrane integrity and metabolic processes .

Case Studies

-

Anticancer Efficacy in Leukemia Models :

A study investigating the cytotoxic effects of various benzimidazole derivatives found that this compound significantly reduced cell viability in leukemia cell lines. The study utilized flow cytometry to assess apoptosis rates, revealing a dose-dependent increase in apoptotic cells upon treatment with the compound . -

Antimicrobial Testing Against Fungal Strains :

In a comparative study on antifungal agents, this compound was tested against common fungal pathogens. The results indicated that it outperformed several standard antifungals in inhibiting fungal growth at lower concentrations, particularly in strains resistant to conventional treatments .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。